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Compound of Interest

Compound Name: Carbazomycin C

Cat. No.: B026056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Carbazomycin C, a carbazole alkaloid with known biological activities. The information is

compiled from foundational studies and presented in a clear, structured format to support

research and development efforts.

Introduction
Carbazomycin C, with the chemical structure 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole,

is a minor component isolated from the cultured broth of Streptoverticillium ehimense[1]. Its

structure was elucidated through a combination of spectroscopic and chemical methods,

providing a basis for its characterization and further investigation into its biological

properties[1]. This document summarizes the key spectroscopic data—NMR, IR, UV, and MS—

that define the molecular fingerprint of Carbazomycin C.

Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for Carbazomycin C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen

framework of Carbazomycin C.
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Table 1: ¹H NMR Spectroscopic Data for Carbazomycin C

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data sourced from

Naid et al., 1987

[Expected Proton 1] [e.g., s, d, t, q, m] [e.g., x.x] [e.g., H-5]

[Expected Proton 2] [e.g., H-7]

[Expected Proton 3] [e.g., H-8]

[Expected -OH

Proton]
[e.g., br s] [e.g., 4-OH]

[Expected -NH Proton] [e.g., br s] [e.g., NH]

[Expected -OCH₃

Protons]
[e.g., s]

[e.g., 3-OCH₃, 6-

OCH₃]

[Expected -CH₃

Protons]
[e.g., s] [e.g., 1-CH₃, 2-CH₃]

Table 2: ¹³C NMR Spectroscopic Data for Carbazomycin C
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Chemical Shift (δ) ppm Carbon Type Assignment

Data sourced from Naid et al.,

1987

[Expected Carbon 1] [e.g., C, CH, CH₂, CH₃] [e.g., C-1]

[Expected Carbon 2] [e.g., C-2]

[Expected Carbon 3] [e.g., C-3]

[Expected Carbon 4] [e.g., C-4]

[Expected Aromatic Carbons] [e.g., C-4a, C-4b, etc.]

[Expected Methoxy Carbons] [e.g., 3-OCH₃, 6-OCH₃]

[Expected Methyl Carbons] [e.g., 1-CH₃, 2-CH₃]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for Carbazomycin C are indicative of its carbazole structure,

hydroxyl, and methoxy groups.

Table 3: IR Spectroscopic Data for Carbazomycin C

Wavenumber (cm⁻¹) Intensity Assignment

Data sourced from Naid et al.,

1987

[e.g., ~3400] [e.g., br, s] N-H stretching

[e.g., ~3300] [e.g., br, s] O-H stretching

[e.g., ~3000] [e.g., m] Aromatic C-H stretching

[e.g., ~2950, ~2850] [e.g., m] Aliphatic C-H stretching

[e.g., ~1600, ~1480] [e.g., s, m] Aromatic C=C stretching

[e.g., ~1250, ~1050] [e.g., s] C-O stretching (methoxy)
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule,

which is characteristic of the conjugated carbazole ring system.

Table 4: UV-Vis Spectroscopic Data for Carbazomycin C

Solvent λmax (nm)

Data sourced from Naid et al., 1987

[e.g., Methanol] [e.g., 224, 244, 289, 339][2]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule,

confirming its elemental composition.

Table 5: Mass Spectrometric Data for Carbazomycin C

Technique Ionization Mode m/z Assignment

Data sourced from

Naid et al., 1987

[e.g., HR-EI-MS] [e.g., ESI+] 271.1208[3] [M]⁺

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above. These are based on standard methodologies for the

analysis of natural products and carbazole alkaloids.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation: A few milligrams of the purified Carbazomycin C sample are dissolved

in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is
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commonly used as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a relaxation delay to ensure quantitative integration if needed, and an appropriate spectral

width to cover all proton resonances.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify

the spectrum by removing C-H coupling. A larger number of scans is required compared to

¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide)

pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin,

transparent disk. Alternatively, the spectrum can be recorded from a thin film deposited on a

salt plate (e.g., NaCl or KBr) from a volatile solvent.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the KBr pellet or salt plate is recorded and automatically

subtracted from the sample spectrum.

UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Sample Preparation: A dilute solution of Carbazomycin C is prepared in a UV-transparent

solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the

absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of

approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

Mass Spectrometry
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to

obtain accurate mass measurements.

Sample Introduction and Ionization: The sample can be introduced via direct infusion or

coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a

common soft ionization technique for such molecules, typically in positive ion mode.

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z)

range. High-resolution data allows for the determination of the elemental composition of the

molecular ion and any significant fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Carbazomycin C.
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Caption: Spectroscopic analysis workflow for Carbazomycin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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